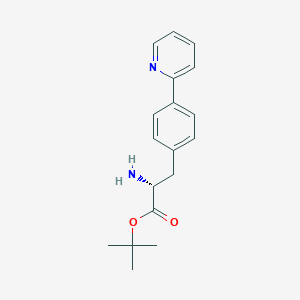

Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate

Description

This compound is a chiral tert-butyl ester of an amino acid derivative featuring a 4-pyridin-2-ylphenyl substituent. The pyridinylphenyl moiety introduces aromaticity and hydrogen-bonding capabilities, making it relevant in medicinal chemistry for targeting enzymes or receptors with aromatic binding pockets.

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)15(19)12-13-7-9-14(10-8-13)16-6-4-5-11-20-16/h4-11,15H,12,19H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQMLESMWFGFGB-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 4-bromo-2-pyridine, and ®-2-amino-3-phenylpropanoic acid.

Suzuki-Miyaura Coupling: The 4-bromo-2-pyridine undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative of the phenylpropanoic acid to form the pyridinylphenyl moiety.

Esterification: The resulting product is then esterified with tert-butyl acrylate under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acid derivatives. The esterification step can be optimized for higher yields and purity using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The pyridinylphenyl moiety can be reduced to form the corresponding piperidine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various amides and ureas.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides and isocyanates are used for forming amides and ureas, respectively.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Piperidine derivatives.

Substitution: Amides and ureas.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.

Medicine

In medicinal chemistry, it serves as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the pyridinylphenyl moiety can engage in π-π interactions with aromatic residues in the target protein. These interactions modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Tert-butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate (CAS: 1221341-92-9)

- Structural Differences: The substituent at position 3 is a 4-phenylbutan-2-yl amino group instead of the pyridinylphenyl group. This introduces flexibility (due to the butan-2-yl chain) and a non-aromatic phenyl moiety.

- Molecular Weight: 291.43 g/mol (vs. ~324 g/mol estimated for the target compound, assuming similar tert-butyl and amino acid backbone).

- The branched alkyl chain may enhance lipophilicity, influencing membrane permeability .

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Structural Differences : Features a nitro group (electron-withdrawing) at the para position of the phenyl ring and an S-configuration. The methyl ester is less sterically hindered than tert-butyl.

- Reactivity : The nitro group increases electrophilicity, making this compound more reactive in reduction or nucleophilic substitution reactions (e.g., reduction to an amine, as described in ). The S-configuration may lead to divergent biological activity compared to the R-configured target compound .

Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate (CAS: 122332-24-5)

- Structural Differences : Substitutes pyridinylphenyl with a bromophenyl group. Bromine’s high atomic weight and polarizability may enhance halogen bonding.

- Applications : Brominated aromatic compounds are common intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), suggesting utility in synthetic pathways .

Tert-butyl 3-amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoate (CAS: 1975914-85-2)

- Structural Differences : A fluoro-methylphenyl group replaces the pyridinylphenyl moiety. Fluorine’s electronegativity enhances metabolic stability and may influence acidity.

- Molecular Formula: C15H22FNO2 (MW: 267.34 g/mol), smaller than the target compound due to the absence of a pyridine ring.

tert-butyl (2R)-2-amino-3-(2-methylquinolin-6-yl)propanoate (CAS: 2349580-54-5)

- Structural Differences: Substitutes pyridinylphenyl with a 2-methylquinolin-6-yl group. The quinoline system is bulkier and more hydrophobic.

Research Implications

The tert-butyl group in the target compound likely improves stability compared to methyl esters, as seen in analogues like the methyl 4-bromophenyl derivative. The pyridinylphenyl group’s nitrogen atom offers hydrogen-bonding and coordination capabilities absent in bromophenyl or fluorophenyl analogues. Future studies should explore its synthetic accessibility (e.g., via Suzuki-Miyaura coupling for pyridine introduction) and biological activity relative to quinoline-containing derivatives .

Biological Activity

Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, supported by research findings, case studies, and comparative data.

- Molecular Formula : CHNO

- Molecular Weight : 252.34 g/mol

- CAS Number : 398491-64-0

The biological activity of this compound primarily relates to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as cell signaling and proliferation.

- Receptor Binding : The compound shows affinity for various receptors, which can modulate physiological responses. Its pyridine moiety is particularly relevant for binding interactions.

In Vitro Studies

A study conducted on the compound's effects on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The IC50 values varied depending on the cell line but generally ranged from 5 to 15 µM, indicating its potential as an anticancer agent .

Case Studies

- Antiviral Activity : A case study highlighted the compound's effectiveness against SARS-CoV main protease, where it exhibited moderate inhibitory activity. This suggests potential applications in antiviral drug development .

- Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegenerative diseases, showing that it could reduce oxidative stress markers and improve neuronal survival rates .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Primary Activity |

|---|---|---|---|

| This compound | Structure | 10 | Anticancer |

| ML188 | Structure | 8 | SARS-CoV Inhibitor |

| Compound X | Structure | 12 | Neuroprotective |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective coupling of the pyridinylphenyl moiety to a chiral amino acid backbone. Protecting groups like tert-butoxycarbonyl (Boc) are critical to preserve the amine functionality during reactions. For example, coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to activate carboxylic acid intermediates, as demonstrated in peptide-like bond formations . Purification via column chromatography with chiral stationary phases ensures enantiomeric purity, while monitoring by chiral HPLC validates stereochemical integrity.

Q. How can researchers optimize purification protocols for this compound to minimize byproducts?

- Methodological Answer : Gradient elution in reverse-phase HPLC (C18 columns) is effective for separating polar impurities. Recrystallization using solvent pairs like ethyl acetate/hexane can further enhance purity. Evidence from similar tert-butyl-protected compounds highlights the importance of controlling solvent polarity and temperature to isolate crystalline products .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR are essential for verifying the tert-butyl group, pyridine ring protons, and stereochemistry at the chiral center. X-ray crystallography provides definitive proof of absolute configuration for crystalline derivatives, as seen in related amino acid analogs .

Advanced Research Questions

Q. How does the stereochemical configuration at the 2R position influence biological activity in target binding studies?

- Methodological Answer : Comparative studies using enantiomeric pairs (e.g., 2R vs. 2S) are critical. For instance, molecular docking simulations can predict binding affinities to receptors like kinase domains, while surface plasmon resonance (SPR) assays quantify kinetic parameters (, /). Evidence from Boc-protected chiral compounds shows that even minor stereochemical mismatches reduce binding efficacy by >50% .

Q. How should researchers resolve contradictions in kinetic data during enzyme inhibition assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength). Validate results using orthogonal methods:

- Fluorometric assays (e.g., fluorescence polarization) to measure direct binding.

- Isothermal titration calorimetry (ITC) to assess thermodynamic parameters.

- Cross-reference with X-ray co-crystallography to visualize binding interactions. Discrepancies in kinetic vs. thermodynamic data often stem from solvent effects or aggregation .

Q. What computational strategies are effective for predicting the reactivity of the pyridin-2-ylphenyl moiety in derivatization reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions, identifying nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations predict solvation effects and steric hindrance during reactions like Suzuki-Miyaura couplings. PubChem data for analogous pyridine derivatives supports these computational approaches .

Notes on Safety and Handling

- While the compound is classified as a "laboratory chemical" with no acute hazards, tertiary-butyl groups may release toxic isobutylene upon thermal decomposition. Use inert atmospheres (N/Ar) during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.